molecular formula C9H13NO2 B14889368 6-Azaspiro[4.5]decane-7,9-dione

6-Azaspiro[4.5]decane-7,9-dione

Cat. No.: B14889368
M. Wt: 167.20 g/mol
InChI Key: AOYLTUADAQIMRG-UHFFFAOYSA-N
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Description

6-Azaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H13NO2. It is a member of the azaspirodecanedione family and is known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .

Industrial Production Methods: For industrial-scale production, the same synthetic route is employed due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.5]decane-7,9-dione, particularly in its role as an anxiolytic agent, involves partial agonism of the 5-HT1A receptors. This interaction modulates the release of neurotransmitters such as serotonin, leading to anxiolytic effects. The compound does not exhibit affinity for benzodiazepine or GABA receptors, distinguishing it from other anxiolytics .

Comparison with Similar Compounds

Uniqueness: 6-Azaspiro[4.5]decane-7,9-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a partial agonist at 5-HT1A receptors without affecting benzodiazepine or GABA receptors makes it a promising candidate for further research and development .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

6-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C9H13NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h1-6H2,(H,10,12)

InChI Key

AOYLTUADAQIMRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)CC(=O)N2

Origin of Product

United States

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